Cas no 1286207-08-6 ((S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone)

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone is a chiral pyrrolidine derivative featuring a 3-fluorophenyl ketone moiety and an amine functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The stereospecific (S)-configuration at the 3-position enhances its utility in enantioselective synthesis. The presence of both an amine and a fluorinated aromatic group allows for further derivatization, making it valuable in the development of receptor-targeted compounds or enzyme inhibitors. Its well-defined structure and functional group compatibility support its use in drug discovery and optimization studies. High-purity grades are typically available for research applications.
(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone structure
1286207-08-6 structure
Product name:(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone
CAS No:1286207-08-6
MF:C11H13FN2O
Molecular Weight:208.232125997543
CID:4788086

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone 化学的及び物理的性質

名前と識別子

    • (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone
    • インチ: 1S/C11H13FN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2/t10-/m0/s1
    • InChIKey: QFTCEJYPYWMIAG-JTQLQIEISA-N
    • SMILES: FC1=CC=CC(=C1)C(N1CC[C@@H](C1)N)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • トポロジー分子極性表面積: 46.3
  • XLogP3: 0.7

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM492629-1g
(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone
1286207-08-6 97%
1g
$370 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1695153-250mg
(s)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone
1286207-08-6 98%
250mg
¥1713.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1695153-1g
(s)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone
1286207-08-6 98%
1g
¥4650.00 2024-08-09
Fluorochem
064263-1g
S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone
1286207-08-6 95%
1g
£305.00 2022-03-01

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone 関連文献

(S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanoneに関する追加情報

Research Brief on (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone (CAS: 1286207-08-6)

The compound (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone (CAS: 1286207-08-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential. The following sections provide a comprehensive overview of the current state of research, highlighting key advancements and future directions.

Recent studies have elucidated the synthetic pathways for (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone, emphasizing its enantioselective synthesis to ensure high purity and biological efficacy. The compound's unique structural features, including the fluorophenyl moiety and the aminopyrrolidine ring, contribute to its ability to interact with specific biological targets. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and stereochemistry, ensuring reproducibility in subsequent studies.

Pharmacological evaluations of (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone have revealed its potential as a modulator of key signaling pathways. In vitro and in vivo studies suggest that this compound exhibits high affinity for certain G protein-coupled receptors (GPCRs), which are implicated in various neurological and metabolic disorders. Preliminary data indicate that it may serve as a lead compound for the development of novel therapeutics targeting conditions such as Parkinson's disease, schizophrenia, and type 2 diabetes.

One of the most promising aspects of (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone is its favorable pharmacokinetic profile. Recent pharmacokinetic studies have demonstrated its good oral bioavailability, metabolic stability, and low toxicity in animal models. These properties make it an attractive candidate for further preclinical and clinical development. However, researchers caution that additional studies are needed to fully understand its mechanism of action and potential side effects.

In addition to its therapeutic potential, (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone has also been explored as a tool compound in chemical biology. Its ability to selectively bind to specific proteins has enabled researchers to investigate the role of these targets in disease pathways. For example, recent work has utilized this compound to probe the function of dopamine receptors in the central nervous system, providing valuable insights into their regulation and signaling mechanisms.

Despite these advancements, challenges remain in the development of (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone as a therapeutic agent. Issues such as scale-up synthesis, formulation optimization, and regulatory compliance need to be addressed to facilitate its transition from the laboratory to the clinic. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the translation of this promising compound into clinical applications.

In conclusion, (S)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone (CAS: 1286207-08-6) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural and pharmacological properties offer significant potential for the development of novel therapeutics and tool compounds. Continued research and collaboration will be critical to unlocking its full potential and addressing the remaining challenges in its development.

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